3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS No.: 1061604-41-8
Cat. No.: VC8044881
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1061604-41-8 |
|---|---|
| Molecular Formula | C13H12N2O4 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | 3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18) |
| Standard InChI Key | HGPRKOYQOBYISD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of:
-
A piperidine-2,6-dione ring (C5H5NO2) providing conformational rigidity
-
A 4-hydroxy-1-oxoisoindolin-2-yl group (C8H6NO2) attached at the piperidine’s 3-position
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C13H12N2O4 | |
| Molecular weight | 260.245 g/mol | |
| Purity (HPLC) | ≥94% | |
| Melting point | 245–247°C (dec.) |
The 4-hydroxyl group on the isoindolinone ring enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like lenalidomide .
Stereochemical Considerations
While the racemic form (CAS 1061604-41-8) is most commonly studied, the (3S)-enantiomer (CAS 2702457-63-2) shows distinct biological activity. X-ray crystallography confirms the (S)-configuration preferentially binds E3 ubiquitin ligase components .
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via a three-step sequence from methyl 3-hydroxy-2-methylbenzoate :
-
Bromination:
Achieves 85% yield using N-bromosuccinimide in CCl4 -
Ring Closure:
Reaction with 3-aminopiperidine-2,6-dione hydrochloride in DMSO/TEA yields the isoindolinone core -
Hydroxylation:
Selective oxidation at C4 using KMnO4/H2SO4 (72% yield)
Process Optimization
Recent advances utilize continuous flow chemistry to improve:
Pharmacological Properties
Mechanism of Action
The compound exhibits dual activity:
-
Cereblon-mediated Protein Degradation:
Binds CRBN with Kd = 38 nM, inducing degradation of IKZF1/3 transcription factors -
Anti-angiogenic Effects:
Inhibits VEGF production (IC50 = 0.8 μM) through HIF-1α suppression
Preclinical Data
| Model | Efficacy | Toxicity |
|---|---|---|
| MM1.S myeloma | EC50 = 25 nM | LD50 > 500 mg/kg |
| CIA (arthritis) | 78% inflammation reduction | No hepatotoxicity |
| HUVEC angiogenesis | 92% inhibition at 1 μM | Minimal endothelial damage |
Data from demonstrate superior safety compared to first-generation IMiDs.
Analytical Characterization
Spectroscopic Profiles
1H NMR (DMSO-d6):
δ 10.82 (s, 1H, OH)
δ 7.52 (d, J=8.4 Hz, 1H, ArH)
δ 4.41–4.38 (m, 2H, CH2N)
δ 2.95–2.89 (m, 1H, piperidine-H)
HRMS (ESI+):
m/z 261.0978 [M+H]+ (calc. 261.0974)
Chromatographic Methods
| Method | Column | Retention (min) |
|---|---|---|
| HPLC-UV | C18, 250×4.6 mm | 8.2 |
| UPLC-MS | HSS T3, 2.1×50 mm | 3.7 |
System suitability meets ICH Q2(R1) guidelines with RSD <0.5% .
Therapeutic Applications
Oncology
Phase I/II trials demonstrate:
Autoimmune Diseases
In murine lupus models:
| Condition | Degradation | Recommendations |
|---|---|---|
| 40°C/75% RH, 6M | <0.5% | Store at 2–8°C in N2 |
| Aqueous solution | t90 = 48h (pH7) | Lyophilize for long-term |
Photostability testing shows <1% decomposition after 1.2 million lux-hours .
Regulatory Status
-
USFDA: Orphan Drug designation for myelofibrosis (2024)
-
EMA: PRIME eligibility under review
Challenges and Future Directions
Key research gaps include:
-
Mechanistic studies of IKZF2 degradation
-
Pediatric formulation development
-
Biomarker identification for patient stratification
Ongoing clinical trials (NCT05438200, NCT05386746) will clarify dose optimization strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume